molecular formula C12H15ClO B11097571 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol CAS No. 5803-68-9

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Cat. No.: B11097571
CAS No.: 5803-68-9
M. Wt: 210.70 g/mol
InChI Key: VUPFABAOUOUMBR-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a hexahydroquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-fluorobenzaldehyde, followed by a series of cyclization and functional group transformations. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

  • Cyclopentyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

What sets Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain biological targets and improve its stability.

Properties

CAS No.

5803-68-9

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

InChI

InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2

InChI Key

VUPFABAOUOUMBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(CCl)O

Origin of Product

United States

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